molecular formula C20H26N2O5S B4015788 N-butan-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N-butan-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No.: B4015788
M. Wt: 406.5 g/mol
InChI Key: GJSNRPPSXZCLHF-UHFFFAOYSA-N
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Description

N-butan-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a complex organic compound with a molecular formula of C38H49N3O5 This compound is characterized by the presence of butyl, methoxyphenyl, and sulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine with appropriate amines under controlled conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.

    Attachment of Methoxyphenyl Groups: Methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

    Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.

    Reduction: Sulfonyl groups can be reduced to sulfides.

    Substitution: Various substituted aromatic compounds can be formed depending on the reagents used.

Scientific Research Applications

N-butan-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-butan-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-butan-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide: can be compared with other glycinamide derivatives that have different substituents on the aromatic rings or the butyl group.

    Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.

    Sulfonyl glycinamides: Compounds with similar sulfonyl groups but different substituents on the glycinamide backbone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-butan-2-yl-2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-5-15(2)21-20(23)14-22(18-8-6-7-9-19(18)27-4)28(24,25)17-12-10-16(26-3)11-13-17/h6-13,15H,5,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSNRPPSXZCLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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